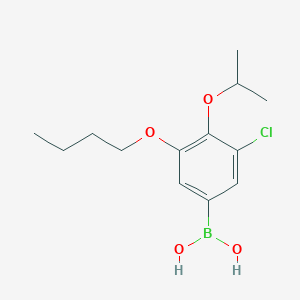

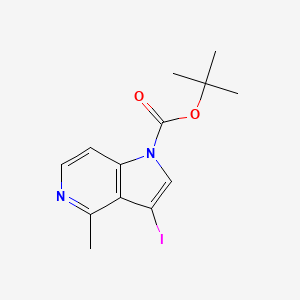

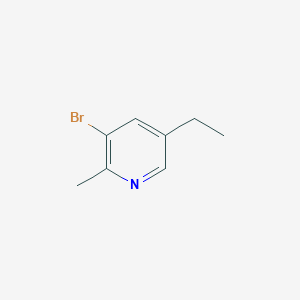

![molecular formula C12H15BrClN B1378133 5'-Bromo-1',2'-dihydrospiro[cyclopentane-1,3'-indole] hydrochloride CAS No. 1384800-79-6](/img/structure/B1378133.png)

5'-Bromo-1',2'-dihydrospiro[cyclopentane-1,3'-indole] hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5'-Bromo-1',2'-dihydrospiro[cyclopentane-1,3'-indole] hydrochloride (5-Br-1,2-DHSI-HCl) is a synthetic organic compound with a wide range of applications in scientific research. It is a bicyclic compound, containing both a cyclopentane and an indole ring, and is synthesized through a two-step process consisting of a bromination reaction and a hydrochlorination reaction. 5-Br-1,2-DHSI-HCl is used in a variety of research applications, including the study of enzyme-catalyzed reactions, protein-ligand binding, and the synthesis of novel compounds. In addition, 5-Br-1,2-DHSI-HCl has been used to study the biochemical and physiological effects of certain drugs.

Scientific Research Applications

Novel Cyclo-dimerization Processes

The compound has been involved in novel cyclo-dimerization processes. Kawasaki et al. (2005) elucidated the structure of a cyclic dimer derived from 5-bromo-1'-t-butoxycarbonyl-3-cyclopentylidenemethyl-1H-indole, which was produced through a novel cyclo-dimerization process. This synthesis pathway highlights the chemical's potential for creating complex molecular structures, particularly in the context of organic synthesis and the development of new materials or pharmaceuticals (Kawasaki et al., 2005).

Key Intermediate in Drug Synthesis

Shashikumar et al. (2010) developed an improved process for synthesizing 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole, a key intermediate in the synthesis of naratriptan hydrochloride, which is used as a migraine drug. This work showcases the compound's significance in the synthesis of therapeutically relevant molecules, indicating its utility in medicinal chemistry and pharmaceutical manufacturing (Shashikumar et al., 2010).

Synthesis of Cyclopentyl Indole Derivatives

Li Mei-xiang (2011) reported the synthesis of 2,3-cyclopentyl indole via the Fischer method, demonstrating the versatility of related compounds in synthesizing indole derivatives with potential applications ranging from material science to bioactive molecules (Li Mei-xiang, 2011).

Studies in Spiroheterocycles

The research by Joshi et al. (1989) into the synthesis of new fluorine-containing spiro-3-indoline derivatives adds another layer of complexity to the potential applications of 5'-Bromo-1',2'-dihydrospiro[cyclopentane-1,3'-indole] hydrochloride. Fluorinated derivatives, in particular, are of interest due to their unique properties and potential applications in various fields including pharmaceuticals, agrochemicals, and materials science (Joshi et al., 1989).

Anticonvulsant Activity

Pogosyan et al. (2007) studied the structure-activity relationship of new spirocondensed indole derivatives, including dihydrochlorides of indoline-(5'-bromoindoline)-3'-spiro-1-(1,2,3,4-tetrahydro)-β-carboline, indicating potential applications in the development of new therapeutic agents for treating convulsions (Pogosyan et al., 2007).

properties

IUPAC Name |

5-bromospiro[1,2-dihydroindole-3,1'-cyclopentane];hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrN.ClH/c13-9-3-4-11-10(7-9)12(8-14-11)5-1-2-6-12;/h3-4,7,14H,1-2,5-6,8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGADPRZSDJNKSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CNC3=C2C=C(C=C3)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5'-Bromo-1',2'-dihydrospiro[cyclopentane-1,3'-indole] hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

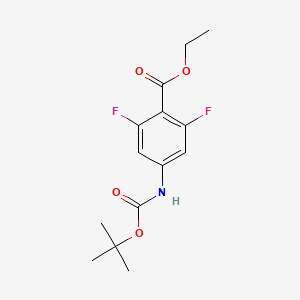

![8-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1378063.png)

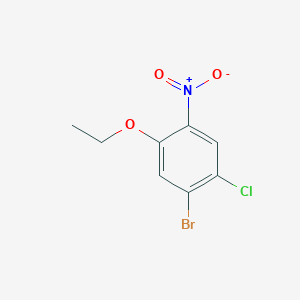

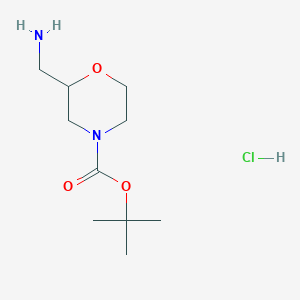

![8-Amino-3-aza-bicyclo[3.2.1]octane-3-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1378069.png)

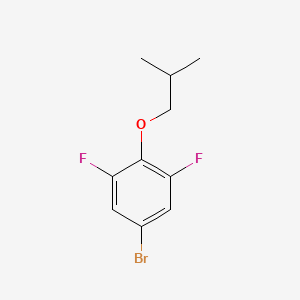

![8-Aminomethyl-3-Boc-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1378070.png)

![{[1-(4-Morpholinylmethyl)cyclopropyl]methyl}amine dihydrochloride](/img/structure/B1378073.png)